2-Bromo-3,4,5-trifluorobenzoic acid
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Overview
Description
2-Bromo-3,4,5-trifluorobenzoic acid is an organic compound with the molecular formula C7H2BrF3O2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 3, 4, and 5 on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at position 2 is replaced by a bromine atom. This compound is a white crystalline solid that is soluble in common organic solvents such as ethanol, dichloromethane, and chloroform .
Preparation Methods
2-Bromo-3,4,5-trifluorobenzoic acid can be synthesized through the bromination and trifluoromethylation of benzoic acid . One method involves using m-fluorobenzotrifluoride as a starting material, which undergoes nitration, bromination, reduction, deamination, separation, and hydrolysis to yield the target compound . The process involves using sulfuric acid as a solvent and dibromohydantoin as a bromination reagent. The reduction step uses acetic acid or ammonium chloride as a catalyst in a water phase, with reduced iron powder for the reduction reaction. Deamination is carried out in hypophosphorous acid, and the final hydrolysis step involves adding sulfuric acid to a reaction kettle .
Chemical Reactions Analysis
2-Bromo-3,4,5-trifluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using reagents such as organolithium or organomagnesium compounds.
Reduction Reactions: The compound can be reduced to form different products depending on the reducing agent used.
Oxidation Reactions: The carboxylic acid group can be oxidized to form different derivatives.
Common reagents used in these reactions include dibromohydantoin for bromination, sulfuric acid as a solvent, and reduced iron powder for reduction reactions . Major products formed from these reactions include various substituted benzoic acids and their derivatives .
Scientific Research Applications
2-Bromo-3,4,5-trifluorobenzoic acid is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Bromo-3,4,5-trifluorobenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms in the compound enhance its binding affinity to these targets by increasing the compound’s lipophilicity and electronic effects . The bromine atom can participate in halogen bonding, further stabilizing the interaction with the target molecule . These interactions can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
2-Bromo-3,4,5-trifluorobenzoic acid can be compared with other similar compounds such as:
2,4,5-Trifluorobenzoic acid: This compound lacks the bromine atom and has different reactivity and applications.
3-Bromo-2,4,5,6-tetrafluorobenzoic acid: This compound has an additional fluorine atom, which can affect its chemical properties and reactivity.
1-Bromo-2,4,5-trifluorobenzene: This compound lacks the carboxylic acid group, making it less polar and affecting its solubility and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable in various research and industrial applications .
Properties
CAS No. |
530145-54-1 |
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Molecular Formula |
C7H2BrF3O2 |
Molecular Weight |
254.99 g/mol |
IUPAC Name |
2-bromo-3,4,5-trifluorobenzoic acid |
InChI |
InChI=1S/C7H2BrF3O2/c8-4-2(7(12)13)1-3(9)5(10)6(4)11/h1H,(H,12,13) |
InChI Key |
XAIPEUPLFFBBGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)F)Br)C(=O)O |
Origin of Product |
United States |
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